S-methyl-N-cyano-N'-pyridylisothiourea
Description
S-Methyl-N-cyano-N'-pyridylisothiourea (CAS 60573-09-3, molecular formula: C₈H₈N₄S) is a thiourea derivative characterized by a pyridinyl group, a cyano substituent, and a methyl thioester functionality.
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
methyl N-cyano-N'-pyridin-2-ylcarbamimidothioate |
InChI |
InChI=1S/C8H8N4S/c1-13-8(11-6-9)12-7-4-2-3-5-10-7/h2-5H,1H3,(H,10,11,12) |
InChI Key |
ZBURZHIZKYDXHN-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC=CC=N1)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| CAS Number | Compound Name (IUPAC) | Key Substituents | Functional Groups |
|---|---|---|---|
| 60573-09-3 | S-Methyl-N-cyano-N'-3-pyridylisothiourea | 3-pyridinyl, cyano, methyl thio | Cyano, pyridine, thioester |
| 306753-22-0 | Carbamimidothioic acid, 1H-benzimidazol-2-yl ester | 1H-benzimidazol-2-yl | Benzimidazole, thioester |
| 209741-11-7 | Guanidine, N-6-benzothiazolyl- | 6-benzothiazolyl, guanidine | Benzothiazole, guanidine |
Structural and Reactivity Differences
- S-Methyl-N-cyano-N'-pyridylisothiourea (60573-09-3): The pyridine ring introduces aromatic π-electron density, which may enhance stability and facilitate coordination with metal ions. The methyl thioester group contributes to moderate lipophilicity .
- Carbamimidothioic acid, 1H-benzimidazol-2-yl ester (306753-22-0): The benzimidazole substituent is a fused aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions. This could improve solubility in polar solvents compared to the pyridine analog.
Guanidine, N-6-benzothiazolyl- (209741-11-7) :
The benzothiazole moiety contains a sulfur atom in the heterocycle, which may confer redox activity or metal-binding capacity. The guanidine group is highly basic (pKa ~13), enabling protonation under physiological conditions, which could enhance water solubility and interaction with biological targets like enzymes or nucleic acids .
Spectroscopic and Analytical Data
- ¹H/¹³C NMR : To resolve stereoisomers and confirm substituent integration (e.g., pyridine protons resonate near δ 7–9 ppm, while methyl thioesters appear as singlets near δ 2–3 ppm) .
- HPLC : Used to verify purity (98% for 7d/7e), with Rf = 0.35 in 1:10 MeOH:CH₂Cl₂, suggesting moderate polarity .
- IR Spectroscopy: Cyano groups exhibit sharp stretches near 2200 cm⁻¹, while thioesters show C=S stretches around 1200–1400 cm⁻¹ .
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